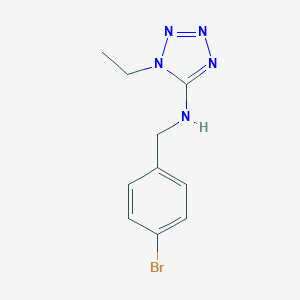![molecular formula C14H10F3NO3 B275739 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)
1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene is a chemical compound that belongs to the family of benzene derivatives. It is also known as NPM-TFMB and is widely used in scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene is not fully understood. However, studies have shown that it can act as a potent inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It can also interact with certain receptors in the brain and modulate their activity.
Biochemical and Physiological Effects:
1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes involved in the breakdown of acetylcholine, which is a neurotransmitter involved in various physiological processes. It can also affect the activity of certain receptors in the brain, which can lead to changes in behavior and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene in lab experiments is its high potency and selectivity. It can be used in very small amounts to achieve the desired effect, which can reduce the cost of experiments. However, one of the limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling it.
Direcciones Futuras
There are several future directions for the use of 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene in scientific research. One of the main directions is the development of new biologically active compounds based on its structure. It can also be used in the development of new fluorescent dyes for bioimaging and cell biology. Another direction is the study of its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease.
Conclusion:
In conclusion, 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene is a chemical compound that has various scientific research applications. It is widely used in medicinal chemistry and bioimaging, and has potential therapeutic applications in the treatment of neurological disorders. While it has several advantages in lab experiments, proper safety precautions should be taken when handling it due to its potential toxicity. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Métodos De Síntesis
The synthesis of 1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene involves the reaction between 4-nitrophenol and 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product.
Aplicaciones Científicas De Investigación
1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene is widely used in scientific research applications. One of its main applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various biologically active compounds. It is also used in the synthesis of fluorescent dyes, which are used in bioimaging and cell biology.
Propiedades
Fórmula molecular |
C14H10F3NO3 |
|---|---|
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
1-[(4-nitrophenoxy)methyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-3-1-2-10(8-11)9-21-13-6-4-12(5-7-13)18(19)20/h1-8H,9H2 |
Clave InChI |
SAFJLOLWYFDZMU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)

![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)

![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)


